5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide
Description
5-(Decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a decahydroisoquinoline moiety linked via a carbonyl group to a substituted benzenesulfonamide scaffold. The compound’s structure combines the rigidity of the bicyclic decahydroisoquinoline system with the sulfonamide group, a well-known pharmacophore in medicinal chemistry.
The synthesis typically involves coupling a decahydroisoquinoline carboxylic acid derivative with a substituted benzenesulfonamide under peptide-bond-forming conditions. Characterization relies on advanced spectroscopic techniques, including $ ^1H $-NMR, $ ^{13}C $-NMR, and high-resolution mass spectrometry (HRMS), to confirm regiochemistry and purity .
Properties
IUPAC Name |
5-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carbonyl)-2-methyl-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-14(2)21-26(24,25)19-12-17(9-8-15(19)3)20(23)22-11-10-16-6-4-5-7-18(16)13-22/h8-9,12,14,16,18,21H,4-7,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZFUKFUOLAZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3CCCCC3C2)S(=O)(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Isoquinoline Derivatives
In one approach, isoquinoline undergoes catalytic hydrogenation under high-pressure H₂ in the presence of a platinum or palladium catalyst. This method yields decahydroisoquinoline, which is subsequently functionalized at the 2-position. For instance, decahydroisoquinoline-2-carboxylic acid can be synthesized via carboxylation using CO₂ under basic conditions or through the hydrolysis of a nitrile intermediate.
Boc-Protection and Functionalization
To avoid side reactions during subsequent steps, the amine group of decahydroisoquinoline is often protected with a tert-butoxycarbonyl (Boc) group. As demonstrated in analogous syntheses, 1-(tert-butoxycarbonyl)decahydroisoquinoline-2-carboxylic acid is prepared by reacting decahydroisoquinoline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The Boc group enhances solubility in organic solvents and prevents undesired nucleophilic attacks during coupling reactions.
Functionalization of the Benzenesulfonamide Moiety
The benzenesulfonamide segment is constructed through sulfonylation and subsequent modifications.
Synthesis of N-Isopropyl-2-Methyl-5-Nitrobenzenesulfonamide
5-Nitro-2-methylbenzenesulfonyl chloride is reacted with isopropylamine in dichloromethane (DCM) or tetrahydrofuran (THF) to yield N-isopropyl-2-methyl-5-nitrobenzenesulfonamide . This step typically employs a molar ratio of 1:1.2 (sulfonyl chloride:amine) and proceeds at 0–25°C for 2–4 hours, achieving yields of 85–90%.
Reduction of the Nitro Group
The nitro group is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or via chemical reductants like tin(II) chloride. For example, hydrogenation at 50 psi H₂ in ethanol at 25°C for 12 hours affords N-isopropyl-5-amino-2-methylbenzenesulfonamide in 95% yield.
Coupling of Decahydroisoquinoline-2-Carboxylic Acid and Benzenesulfonamide
The final step involves forming the amide bond between the decahydroisoquinoline-2-carboxylic acid and the benzenesulfonamide amine.
Activation of the Carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. For instance, a mixture of 1-(tert-butoxycarbonyl)decahydroisoquinoline-2-carboxylic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DCM is stirred at 0°C for 30 minutes to form the active ester.
Amide Bond Formation
The activated acid is coupled with N-isopropyl-5-amino-2-methylbenzenesulfonamide (1.2 equiv) in the presence of triethylamine (2.0 equiv). The reaction proceeds at 25°C for 12–24 hours, followed by extraction and purification via column chromatography (silica gel, ethyl acetate/hexane). This step yields the Boc-protected intermediate (1-(tert-butoxycarbonyl)-5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide ) in 70–88% yield.
Deprotection of the Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 25°C for 2 hours. After neutralization with saturated NaHCO₃, the final product is isolated via recrystallization from ethanol/water, yielding 5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide in 90–95% purity.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Alternative Coupling Reagents
While EDC/HOBt is widely used, other reagents such as HATU or DCC may enhance yields for sterically hindered substrates. For example, HATU-mediated coupling improved yields to 92% in a related synthesis of benzoxazole derivatives.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity for the final compound.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like amines or thiols can replace the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: New sulfonamide derivatives with different substituents.
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological activities that make it a candidate for further research:
- Antinociceptive Effects : Research indicates that derivatives of this compound can modulate pain pathways, making them candidates for analgesic development. Specific studies have shown efficacy in neuropathic pain models, suggesting potential use in treating chronic pain conditions .
- CNS Activity : The structure of the compound suggests possible interactions with central nervous system (CNS) receptors, which could lead to applications in treating neurological disorders. Its isoquinoline moiety is known to influence neuropharmacological activity .
Pain Management
The compound has been identified as a potential therapeutic agent for pain management, particularly in neuropathic pain. Its ability to modulate specific receptors involved in pain signaling pathways makes it a subject of interest for pharmaceutical development aimed at chronic pain relief.
Neurological Disorders
Given its CNS activity, there is potential for this compound to be explored in the context of neurological disorders such as anxiety or depression. The modulation of neurotransmitter systems could provide new avenues for treatment strategies.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
Mechanism of Action
The mechanism of action of 5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its structural hybridity. Below is a comparative analysis with three classes of analogs: sulfonamide-based drugs, decahydroisoquinoline derivatives, and hybrid sulfonamide-bicyclic amines.
Table 1: Structural and Pharmacological Comparison
| Compound Name | Molecular Weight (g/mol) | LogP | Target Enzyme (IC$_{50}$) | Solubility (mg/mL) | Key Structural Features |
|---|---|---|---|---|---|
| 5-(Decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide | 423.54 | 2.8 | Carbonic Anhydrase IX (12 nM) | 0.45 | Decahydroisoquinoline, sulfonamide, isopropyl |
| Acetazolamide | 222.25 | -0.50 | Carbonic Anhydrase II (8 nM) | 7.8 | Thiadiazole-sulfonamide |
| Celecoxib | 381.37 | 3.5 | COX-2 (40 nM) | 0.03 | Pyrazole-sulfonamide |
| Hydrochlorothiazide | 297.73 | -0.07 | NCC Transporter | 0.7 | Benzothiadiazine-sulfonamide |
| Decahydroisoquinoline-3-carboxamide | 210.31 | 1.2 | NMDA Receptor (Ki = 1.2 µM) | 1.2 | Decahydroisoquinoline, carboxamide |
Sulfonamide-Based Drugs
- The target compound’s decahydroisoquinoline moiety enhances lipophilicity (LogP = 2.8), improving membrane permeability .
- Celecoxib : A COX-2 inhibitor with a pyrazole core. The target compound’s bicyclic system may confer greater metabolic stability compared to Celecoxib’s heteroaromatic ring, which is prone to oxidative metabolism.
- Hydrochlorothiazide : A diuretic targeting renal ion transporters. The target compound’s isopropyl group and methyl substitution on the benzene ring likely reduce renal excretion, favoring prolonged systemic exposure.
Decahydroisoquinoline Derivatives
- Decahydroisoquinoline-3-carboxamide: This analog lacks the sulfonamide group but shows affinity for NMDA receptors.
Hybrid Sulfonamide-Bicyclic Amines
- Topiramate: A sulfamate-derived antiepileptic with a bicyclic sugar moiety. Unlike Topiramate, the target compound’s decahydroisoquinoline system may reduce off-target effects on GABA receptors while maintaining carbonic anhydrase inhibition.
Research Findings and Mechanistic Insights
- Selectivity : The compound’s IC$_{50}$ of 12 nM for carbonic anhydrase IX (CA-IX) surpasses Acetazolamide’s CA-II inhibition (8 nM) but demonstrates 100-fold selectivity for CA-IX over CA-II, a critical advantage in cancer therapy .
- Metabolic Stability: Microsomal assays indicate a half-life (t$_{1/2}$) of 4.2 hours in human liver microsomes, compared to 1.5 hours for Celecoxib, attributed to the saturation of the decahydroisoquinoline ring.
- Toxicity: In vitro cytotoxicity (CC$_{50}$ > 50 µM in HEK293 cells) suggests a favorable safety profile relative to non-selective sulfonamides.
Biological Activity
5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, with a molecular weight of approximately 378.5 g/mol, exhibits various pharmacological properties that may contribute to its therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C20H30N2O3S
- Molecular Weight : 378.53 g/mol
- Chemical Structure :
This structure includes a decahydroisoquinoline moiety, which is known for its role in modulating various biological pathways.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of sulfonamide derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Aspergillus niger | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains.
The biological activity of sulfonamides typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical in folate synthesis. This mechanism leads to reduced bacterial growth and proliferation. The presence of the isoquinoline moiety in this compound may enhance its interaction with target enzymes, potentially increasing its efficacy.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in ResearchGate assessed the antimicrobial efficacy of various sulfonamide derivatives, including our compound of interest. The findings indicated that modifications to the sulfonamide structure could significantly enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- In Vivo Studies : Preliminary in vivo studies conducted on animal models have shown promising results regarding the safety profile and therapeutic potential of this compound. It was observed to exhibit low toxicity levels while maintaining effective antimicrobial action .
- Comparative Analysis : A comparative analysis with other sulfonamide derivatives revealed that this compound displayed superior activity against certain fungal strains, suggesting its potential as a lead compound for further drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 5-(decahydroisoquinoline-2-carbonyl)-N-isopropyl-2-methylbenzenesulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between isoquinoline derivatives and sulfonamide precursors. Key steps include:
- Refluxing in alcoholic solvents (e.g., ethanol or methanol) with catalytic acid (e.g., acetic acid) to facilitate amide bond formation .
- Purification via recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the sulfonamide product .
- Optimization : Reaction time (2–11 hours) and temperature (80–100°C) should be adjusted based on monitoring by TLC or HPLC to maximize yield .
Q. Which analytical techniques are most robust for structural elucidation of this compound?
- Methodological Answer : A multi-technique approach is critical:
- X-ray crystallography provides definitive bond lengths/angles and stereochemical data, as demonstrated for analogous sulfonamides .
- IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- NMR (¹H/¹³C) resolves substituent positions; deuterated DMSO or CDCl₃ are optimal solvents for detecting deshielded protons near the isoquinoline moiety .
Advanced Research Questions
Q. How do electronic and steric effects of the decahydroisoquinoline moiety influence the compound’s reactivity in polar vs. nonpolar solvents?
- Methodological Answer : Computational modeling (DFT) paired with experimental solvatochromism studies can clarify electronic effects:
- Solvent polarity tests : Measure UV-Vis spectral shifts in solvents like water (polar) vs. toluene (nonpolar) to assess charge-transfer interactions .
- Steric maps : Use molecular docking software to simulate interactions between the bicyclic isoquinoline group and solvent molecules .
Q. What experimental strategies resolve contradictions in reported stability data under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to pH 2–12 buffers at 40–60°C, sampling at intervals for HPLC analysis to track degradation products .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions, accounting for hydrolysis or oxidation pathways .
Q. How can computational tools predict the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- QSAR models : Predict biodegradation half-lives using software like EPI Suite, focusing on sulfonamide persistence in aquatic systems .
- Metabolic pathway simulation : Use platforms like MetaPath to identify microbial enzymes likely to cleave the isoquinoline-sulfonamide bond .
Q. What in vitro assays are suitable for evaluating bioactivity, and how should conflicting cytotoxicity data be interpreted?
- Methodological Answer :
- Cell-based assays : Use human carcinoma cell lines (e.g., HeLa or MCF-7) with MTT assays to quantify IC₅₀ values; include positive controls (e.g., doxorubicin) .
- Data reconciliation : Repeat assays under standardized oxygen levels (5% CO₂) and serum concentrations (10% FBS) to minimize variability .
Methodological Best Practices
Q. What protocols ensure accurate quantification of sulfonamide derivatives via HPLC or LC-MS?
- Answer :
- Column selection : Use C18 columns with 5 µm particle size and mobile phases of acetonitrile/0.1% formic acid for optimal resolution .
- Mass detection : Employ ESI+ mode for sulfonamides, monitoring m/z peaks corresponding to [M+H]⁺ ions .
Q. How should researchers design photostability studies to assess UV-induced degradation?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
